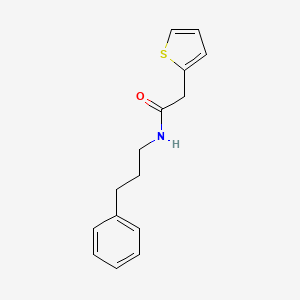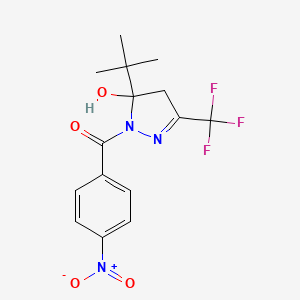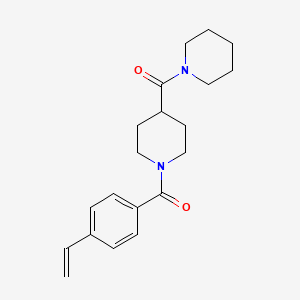
N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide, also known as DPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. DPPA is a pyridazine-based amide that has been synthesized through various methods, including the reaction between 3,5-dimethoxyaniline and 3-phenylpyridazine-6,7-dione. In
科学的研究の応用
N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has also been investigated for its potential use as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides, which are known to play a key role in the pathology of the disease.
作用機序
The exact mechanism of action of N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide is not fully understood, but it is believed to act by inhibiting various enzymes and pathways that are involved in cancer cell proliferation and Alzheimer's disease pathology. N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is a key regulator of the cell cycle. It has also been shown to inhibit the activity of beta-secretase 1 (BACE1), which is involved in the formation of amyloid-beta peptides.
Biochemical and Physiological Effects
N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has been shown to exhibit both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of CDK2 and BACE1, as mentioned above. Physiologically, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the formation of amyloid-beta peptides in Alzheimer's disease models.
実験室実験の利点と制限
One advantage of using N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide in lab experiments is its potential as a therapeutic agent for cancer and Alzheimer's disease. Another advantage is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
将来の方向性
There are several future directions for research on N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide. One direction is to further investigate its mechanism of action, particularly with regard to its inhibition of CDK2 and BACE1. Another direction is to explore its potential as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further optimization of the synthesis method could lead to improved yields and potentially new derivatives with enhanced activity.
合成法
The synthesis of N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide involves the reaction between 3,5-dimethoxyaniline and 3-phenylpyridazine-6,7-dione in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide. The yield of N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
特性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14(21(26)22-16-11-17(27-2)13-18(12-16)28-3)24-20(25)10-9-19(23-24)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACGLVDSTNHDHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)OC)OC)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(2-thienylmethyl)piperidine](/img/structure/B4936813.png)
![2-{[(2-phenylimidazo[1,2-a]pyridin-3-yl)amino]carbonyl}benzoic acid](/img/structure/B4936820.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4936833.png)

![3-[(2-fluorophenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4936842.png)

![2,2'-[(butylimino)bis(methylene)]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)](/img/structure/B4936853.png)
![N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B4936856.png)

![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide](/img/structure/B4936873.png)
![1-[2-(1-adamantyl)ethoxy]-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride](/img/structure/B4936884.png)

![5-(2-fluorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4936903.png)
![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4936907.png)